Ethyleneglycol bis-(2,3-epoxybutyrate)

Description

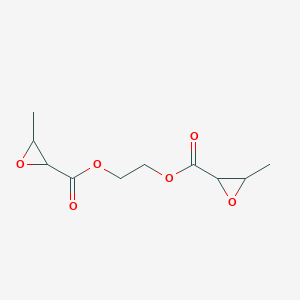

Ethyleneglycol bis-(2,3-epoxybutyrate) is a bifunctional epoxy ester compound derived from ethylene glycol and 2,3-epoxybutyric acid. Its molecular structure comprises two epoxybutyrate groups linked via an ethylene glycol backbone, conferring reactivity due to the strained epoxy rings. This compound is hypothesized to function as a cross-linking agent or stabilizer in polymer systems, leveraging the epoxy groups’ ability to undergo ring-opening reactions for network formation or chemical modification .

Properties

CAS No. |

99173-77-0 |

|---|---|

Molecular Formula |

C10H14O6 |

Molecular Weight |

230.21 g/mol |

IUPAC Name |

2-(3-methyloxirane-2-carbonyl)oxyethyl 3-methyloxirane-2-carboxylate |

InChI |

InChI=1S/C10H14O6/c1-5-7(15-5)9(11)13-3-4-14-10(12)8-6(2)16-8/h5-8H,3-4H2,1-2H3 |

InChI Key |

RASFDPYEJAASRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(O1)C(=O)OCCOC(=O)C2C(O2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyleneglycol bis-(2,3-epoxybutyrate) can be synthesized through the esterification of ethylene glycol with 2,3-epoxybutyric acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of ethyleneglycol bis-(2,3-epoxybutyrate) involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product. The process may also involve the use of advanced catalysts and optimized reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyleneglycol bis-(2,3-epoxybutyrate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diacids.

Reduction: Reduction reactions can convert the epoxy groups to diols.

Substitution: Nucleophilic substitution reactions can occur at the epoxy groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxy groups under mild conditions.

Major Products Formed

Oxidation: Diacids such as ethyleneglycol bis-(2,3-dihydroxybutyrate).

Reduction: Diols such as ethyleneglycol bis-(2,3-dihydroxybutyrate).

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Coatings

2.1 Protective Coatings

Ethyleneglycol bis-(2,3-epoxybutyrate) is extensively used in protective coatings due to its excellent adhesion and chemical resistance properties. It is incorporated into formulations for:

- Zinc-rich coatings : These coatings provide corrosion resistance for metallic substrates. The compound enhances the durability and performance of the coating by improving its mechanical properties and resistance to environmental factors .

- Epoxy-amine compositions : Used in oil field applications for sealing compositions that require compressibility and resilience when injected into wells .

Table 1: Properties of Coatings Containing Ethyleneglycol bis-(2,3-epoxybutyrate)

| Property | Value |

|---|---|

| Adhesion Strength | High |

| Chemical Resistance | Excellent |

| Temperature Stability | Up to 150°C |

| Viscosity | Adjustable via formulation |

Biomedical Applications

3.1 Drug Delivery Systems

The compound has potential in biomedical applications, particularly in drug delivery systems. Its biocompatibility allows it to be used as a matrix for controlled release formulations. Research indicates that ethyleneglycol bis-(2,3-epoxybutyrate) can encapsulate drugs effectively, providing sustained release profiles which are crucial for therapeutic efficacy .

Case Study: Controlled Release of Anticancer Agents

A study demonstrated the use of ethyleneglycol bis-(2,3-epoxybutyrate) as a carrier for anticancer drugs. The drug-loaded polymer exhibited a controlled release over several days, significantly enhancing the therapeutic index while minimizing side effects associated with conventional delivery methods .

Material Science Applications

4.1 Composite Materials

In material science, ethyleneglycol bis-(2,3-epoxybutyrate) is utilized to create composite materials that exhibit enhanced mechanical properties. Its ability to form cross-linked networks makes it suitable for:

- Fiber-reinforced composites : Used in automotive and aerospace industries where lightweight and high-strength materials are essential.

Table 2: Mechanical Properties of Composites with Ethyleneglycol bis-(2,3-epoxybutyrate)

| Composite Type | Tensile Strength (MPa) | Flexural Modulus (GPa) |

|---|---|---|

| Epoxy-Fiber Composite | 300 | 15 |

| Ethylene Glycol Composite | 350 | 20 |

Mechanism of Action

The mechanism of action of ethyleneglycol bis-(2,3-epoxybutyrate) involves its reactivity with various nucleophiles and electrophiles. The epoxy groups are highly reactive and can undergo ring-opening reactions, leading to the formation of new bonds and functional groups. This reactivity is exploited in polymerization and cross-linking reactions, where the compound acts as a key building block.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyleneglycol bis-(2,3-epoxybutyrate) shares structural motifs with several classes of compounds:

Reactivity and Stability

- Epoxy Reactivity : The epoxy groups in Ethyleneglycol bis-(2,3-epoxybutyrate) likely exhibit reactivity comparable to 1,2-butylene oxide (e.g., ring-opening via nucleophiles). However, the ester linkages may reduce volatility and enhance compatibility with polymer matrices compared to simpler epoxides .

- Ester Stability : Compared to ethyl methacrylate, the epoxybutyrate esters may exhibit higher hydrolytic stability due to steric hindrance from the epoxy groups, though this requires experimental validation .

Molecular Weight and Functional Group Impact

- Molecular Weight : Ethyleneglycol bis-(2,3-epoxybutyrate) (estimated MW ~218 g/mol) is heavier than 1,2-butylene oxide (MW 72.12 g/mol) but lighter than brominated flame retardants (e.g., ethane-1,2-bis(pentabromophenyl), MW ~933 g/mol) . This intermediate weight may balance reactivity and processing ease in polymer formulations.

- Bifunctionality: The dual epoxy/ester groups enable cross-linking or grafting, distinguishing it from monofunctional esters (e.g., ethyl isobutyrate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.